molecular formula C10H11NO2S B171280 3-(Toluene-4-sulfonyl)-propionitrile CAS No. 10154-80-0

3-(Toluene-4-sulfonyl)-propionitrile

Cat. No. B171280
CAS RN: 10154-80-0
M. Wt: 209.27 g/mol
InChI Key: UUALZLNCEFPJNN-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyl)-propionitrile, also known as TSPCN, is an organic compound that is widely used in organic synthesis and in the field of medicinal chemistry. TSPCN is a versatile molecule that can be used for a variety of applications, such as the synthesis of small molecules, peptides, and proteins. It is also used for the synthesis of drugs, as well as for the synthesis of polymers and other materials. In addition, TSPCN has been used in the synthesis of various polymers and other materials, such as polyurethanes, polyesters, polyamides, polystyrenes, and polycarbonates.

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Shikanai et al. (2009) discussed the use of a rhodium catalyst for the isomerization and intramolecular redox reaction of alkynyl ethers, producing dihydropyrans and ketoolefins. This process likely involves the cleavage of the C-H bond alpha to the ether in the substrate, with subsequent intramolecular transfer of the hydrogen atom to sulfonylacetylene (Shikanai, Murase, Hata, & Urabe, 2009).
    • Quartara et al. (2006) explored the solvent-dependent radical bromination of toluene sulfonyl chlorides, which is significant for the development of bradykinin B2 receptor antagonists (Quartara, Altamura, Guerri, Nannicini, Gensini, & Battaglia, 2006).
    • Vasin et al. (2014) reported on the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene (Vasin, Masterova, Razin, & Somov, 2014).
  • Material Science and Nanotechnology :

    • Kavan et al. (2016) investigated the use of propionitrile electrolyte solutions in dye-sensitized solar cells with graphene-based cathodes. This study highlights the application in renewable energy technologies (Kavan, Liska, Zakeeruddin, & Gratzel, 2016).
    • Tajbakhsh et al. (2014) described the use of sulfonated nanoClay as a catalyst for the synthesis of quinoxaline derivatives, demonstrating the potential of this material in green chemistry applications (Tajbakhsh, Bazzar, Ramzanian, & Tajbakhsh, 2014).
  • Analytical Chemistry :

    • Karthick et al. (2018) conducted FTIR spectroscopic studies and DFT calculations on the toluene-propionitrile binary system, contributing to a deeper understanding of molecular interactions in such mixtures (Karthick, Arivazhagan, & Shanmugam, 2018).
  • Pharmaceutical Applications :

    • Yıldırır et al. (2009) synthesized new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and investigated their antimicrobial activity. This research contributes to the field of medicinal chemistry and drug development (Yıldırır, Us, Çolak, Özkan, Yavuz, Dişli, Ozturk, & Turker, 2009).

properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUALZLNCEFPJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298849
Record name 3-(Toluene-4-sulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10154-80-0
Record name 10154-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Toluene-4-sulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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